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Compound of Interest

Compound Name: Salicylaldoxime

Cat. No.: B1680748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of

Salicylaldoxime, a versatile organic compound with applications in chelation, analytical

chemistry, and as a precursor in synthetic chemistry. This document details the Ultraviolet-

Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic

characteristics of Salicylaldoxime, offering a valuable resource for its identification,

characterization, and utilization in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of Salicylaldoxime reveals electronic transitions within the molecule,

primarily associated with its aromatic ring and conjugated system. The absorption profile is

notably sensitive to the pH of the solution due to the presence of acidic phenolic and oxime

hydroxyl groups.

Data Presentation
The UV-Vis absorption maxima for Salicylaldoxime in aqueous solution are influenced by pH,

reflecting the different protonated and deprotonated species present.

Table 1: UV-Vis Absorption Maxima of Salicylaldoxime at Various pH Values
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pH Range
Predominant
Species

λ_max_ (nm)
Molar
Absorptivity
(ε)

Reference

0.8 - 6.6 H₂L (Neutral) ~260, ~310 Not specified [1]

6.6 - 10.2
HL⁻ (Phenolic

deprotonation)
Not specified Not specified [1]

10.2 - 12.9

L²⁻ (Phenolic

and oxime

deprotonation)

Not specified Not specified [1]

Note: The exact λ_max_ and molar absorptivity can vary with solvent and precise pH. A study

conducted at a concentration of 1 x 10⁻⁴ M in water with an ionic strength of 0.5 M NaCl

demonstrated these pH-dependent shifts[1][2].

Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the procedure for obtaining a UV-Vis spectrum of Salicylaldoxime.

1. Materials and Equipment:

Salicylaldoxime

Spectrophotometric grade solvent (e.g., ethanol, deionized water)

Volumetric flasks and pipettes

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

pH meter and buffer solutions (for pH-dependent studies)

2. Sample Preparation:

Prepare a stock solution of Salicylaldoxime of known concentration (e.g., 1 x 10⁻³ M) in the

chosen solvent.
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From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁴ M) for analysis.

For pH-dependent studies, adjust the pH of the aqueous solution using appropriate buffers or

dilute acid/base.

3. Instrumental Analysis:

Turn on the spectrophotometer and allow the lamps to warm up.

Set the wavelength range for scanning (e.g., 200-400 nm).

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

Rinse the cuvette with the sample solution and then fill it with the sample.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Diagram of UV-Vis Spectroscopy Workflow

Sample Preparation Instrumental Analysis

Weigh Salicylaldoxime Dissolve in Solvent Dilute to desired concentration Calibrate Spectrophotometer
(Baseline with blank)

Transfer to cuvette Measure Sample Absorbance Record UV-Vis Spectrum

Click to download full resolution via product page

Caption: Workflow for UV-Vis spectroscopic analysis of Salicylaldoxime.

Infrared (IR) Spectroscopy
The IR spectrum of Salicylaldoxime provides information about its functional groups, with

characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-nitrogen

(C=N), and carbon-carbon (C=C) bonds.

Data Presentation
The following table summarizes the key IR absorption bands for Salicylaldoxime.
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Table 2: Characteristic IR Absorption Bands of Salicylaldoxime

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Reference

~3400-3200 O-H stretch (broad)
Phenolic and Oxime

OH

~3050 C-H stretch Aromatic C-H

~1620 C=N stretch Oxime

~1590, 1490, 1460 C=C stretch Aromatic ring

~1280 C-O stretch Phenolic C-O

~970 N-O stretch Oxime

Note: The exact positions of the peaks can be influenced by the sampling method (e.g., KBr

pellet, Nujol mull, ATR).

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR

spectrum of solid Salicylaldoxime.

1. Materials and Equipment:

Salicylaldoxime

Spectroscopic grade KBr powder (anhydrous)

Agate mortar and pestle

Pellet press and die

FTIR spectrometer

2. Sample Preparation:
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Thoroughly dry the KBr powder in an oven to remove any moisture.

Place a small amount of Salicylaldoxime (1-2 mg) and approximately 100-200 mg of dry

KBr in the agate mortar.

Grind the mixture until a fine, homogeneous powder is obtained.

Transfer the powder to the die of the pellet press.

Apply pressure to the die to form a transparent or translucent pellet.

3. Instrumental Analysis:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the background spectrum (air).

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

Diagram of FTIR Spectroscopy Workflow (KBr Pellet)

Sample Preparation

Instrumental Analysis

Grind Salicylaldoxime
with KBr Transfer to Pellet Die Press to form Pellet

Mount Pellet in SpectrometerRecord Background Spectrum Acquire IR Spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of Salicylaldoxime using the KBr pellet method.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

Salicylaldoxime. Both ¹H and ¹³C NMR are essential for structural elucidation and purity

assessment.

Data Presentation
The following tables present the ¹H and ¹³C NMR chemical shifts for Salicylaldoxime.

Table 3: ¹H NMR Chemical Shifts of Salicylaldoxime (in CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

~11.0 s 1H Phenolic OH

~9.5 s 1H Oxime OH

~8.1 s 1H CH=N

~7.4-6.8 m 4H Aromatic CH

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). The exact chemical shifts and

multiplicities can vary with the solvent and spectrometer frequency.

Table 4: ¹³C NMR Chemical Shifts of Salicylaldoxime

Chemical Shift (δ, ppm) Assignment Reference

~157 C-OH (aromatic)

~148 CH=N

~132-116 Aromatic CH

~118 C-CH=N (aromatic)

Note: The specific assignments of the aromatic carbons can be confirmed using 2D NMR

techniques.
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Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of

Salicylaldoxime.

1. Materials and Equipment:

Salicylaldoxime

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tube (5 mm)

Pipette

NMR spectrometer

2. Sample Preparation:

Dissolve 5-10 mg of Salicylaldoxime in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a small vial.

Ensure the sample is fully dissolved.

Transfer the solution to a clean, dry NMR tube.

Cap the NMR tube securely.

3. Instrumental Analysis:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans,

relaxation delay).
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Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate

signal-to-noise.

Process the spectra (Fourier transform, phase correction, baseline correction, and

referencing).

Diagram of NMR Spectroscopy Workflow

Sample Preparation Instrumental Analysis

Dissolve Salicylaldoxime
in Deuterated Solvent Transfer to NMR Tube Insert Sample & Lock Shim Magnetic Field Acquire Spectra

(¹H and ¹³C) Process Data

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis of Salicylaldoxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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